![molecular formula C13H18N2O B3217582 2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-acetamide CAS No. 1181561-44-3](/img/structure/B3217582.png)
2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-acetamide
Overview
Description
2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been extensively studied for its potential use in cancer treatment due to its ability to selectively target cancer cells with high levels of ribosomal DNA transcription.
Mechanism of Action
CX-5461 targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I, CX-5461 reduces the synthesis of rRNA, which is essential for the growth and proliferation of cancer cells. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have minimal effects on normal cells, while selectively targeting cancer cells with high levels of ribosomal DNA transcription. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. CX-5461 has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its ability to selectively target cancer cells with high levels of ribosomal DNA transcription, while having minimal effects on normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of CX-5461 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the study of CX-5461. One direction is to further optimize the synthesis of CX-5461 to improve its yield and purity. Another direction is to evaluate the potential toxicity of CX-5461 in preclinical and clinical studies. Additionally, the efficacy of CX-5461 in combination with other cancer treatments, such as immunotherapy, should be further investigated. Finally, the potential use of CX-5461 in other diseases, such as neurodegenerative diseases, should be explored.
Scientific Research Applications
CX-5461 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, which is a common characteristic of many cancer cells. CX-5461 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-3-5-11(10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJYQDVZLYOGOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2CC2)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197421 | |
Record name | 2-Amino-N-cyclopropyl-N-[(2-methylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-acetamide | |
CAS RN |
1181561-44-3 | |
Record name | 2-Amino-N-cyclopropyl-N-[(2-methylphenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181561-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-cyclopropyl-N-[(2-methylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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